

# pafolacianine (OTL38) discovery and developmental history

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Discovery and Developmental History of **Pafolacianine** (OTL38)

### Introduction

Pafolacianine, marketed under the brand name Cytalux<sup>™</sup>, is a groundbreaking optical imaging agent designed to enhance the intraoperative visualization of malignant tissues. Its development marks a significant advancement in surgical oncology, providing surgeons with a real-time tool to identify cancerous lesions that might otherwise be missed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of pafolacianine, tailored for researchers, scientists, and drug development professionals. The core of this technology lies in the targeted delivery of a near-infrared (NIR) fluorescent dye to cancer cells that overexpress Folate Receptor Alpha (FRα).

## **Discovery and Rationale**

The journey of **pafolacianine** began with foundational research at Purdue University, led by Dr. Philip S. Low.[1][2][3][4] The central concept was to exploit a key biochemical difference between cancerous and healthy cells.

# The Target: Folate Receptor Alpha (FRα)

Folate is an essential vitamin required for DNA synthesis and cell proliferation.[5] Cells uptake folate through specific receptors, primarily the Folate Receptor (FR). One isoform, Folate



Receptor Alpha (FR $\alpha$ ), is a glycosylphosphatidylinositol (GPI)-linked protein that is significantly overexpressed on the surface of various epithelial cancers, including ovarian, lung, breast, and endometrial cancers, while its expression in normal tissues is highly restricted. This differential expression makes FR $\alpha$  an ideal target for delivering imaging agents or therapeutic payloads specifically to cancer cells, minimizing off-target effects.

## **Molecular Design of Pafolacianine (OTL38)**

Pafolacianine (also known as OTL38) was rationally designed as a three-part molecule:

- A Targeting Ligand: A folic acid analog (pteroyl group) that binds with high affinity to FRα.
- A Near-Infrared (NIR) Fluorescent Dye: A cyanine dye, S0456, which is an indocyanine green-related molecule.
- A Linker: A short spacer, including a tyrosine residue, that connects the folate analog to the NIR dye.

The selection of an NIR dye was critical. NIR light (700-900 nm) has the ability to penetrate biological tissues more deeply with less autofluorescence and light scattering compared to visible light, enabling higher-contrast imaging during surgery. **Pafolacianine** absorbs light in the range of 760-785 nm and emits fluorescence between 790-815 nm.

### **Mechanism of Action**

The functionality of **pafolacianine** is based on a targeted, receptor-mediated process.

- Administration and Distribution: Pafolacianine is administered intravenously. It circulates throughout the body via the bloodstream.
- Target Binding: The folic acid component of pafolacianine selectively binds to FRαexpressing cancer cells with a high affinity of approximately 1 nM.
- Internalization: Following binding, the **pafolacianine**-FRα complex is internalized by the cancer cell through receptor-mediated endocytosis.
- Accumulation and Visualization: This process leads to the accumulation of the fluorescent dye within FRα-positive cancer tissues. During surgery, a specialized NIR imaging system

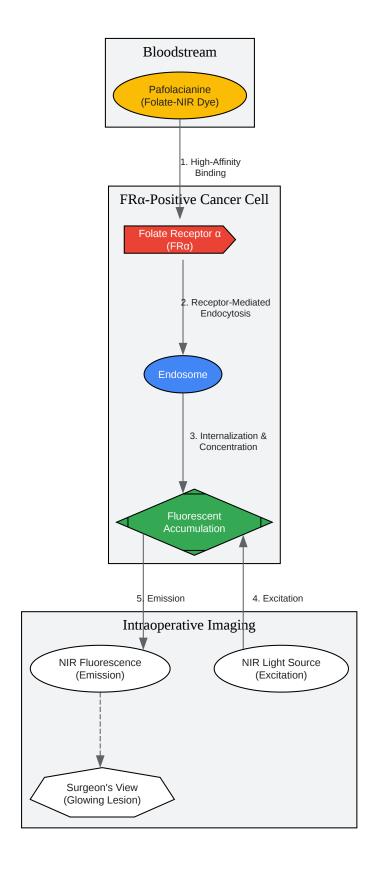






illuminates the surgical field. The accumulated **pafolacianine** absorbs this light and emits a fluorescent signal, causing the malignant lesions to "glow" and making them clearly distinguishable from surrounding healthy tissue.





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Caption: Pafolacianine's mechanism of action from binding to intraoperative visualization.



## **Developmental History and Key Milestones**

The development of **pafolacianine** from a university laboratory concept to an FDA-approved drug involved key industry partnerships and rigorous clinical evaluation.

- Pioneering Research: The foundational work on folate-receptor targeting for imaging and therapy was conducted at Purdue University.
- 2013: The technology was licensed to On Target Laboratories, Inc., a company co-founded by Dr. Low to commercialize this innovation.
- Phase I & II Trials: Early-phase clinical trials demonstrated the safety and feasibility of pafolacianine. A phase I trial in 12 ovarian cancer patients established an optimal dose of 0.0125mg/kg, which allowed surgeons to visualize 29% more tumors than with the naked eye. A subsequent phase II study (NCT02317705) in 29 patients showed a high sensitivity (97.97%) and positive predictive value (94.93%) for detecting malignant lesions.
- Phase III Ovarian Cancer Trial (Study 006/NCT03180307): This pivotal, multi-center study enrolled 150 patients with known or suspected ovarian cancer. The trial successfully met its primary endpoint.
- November 29, 2021: The U.S. Food and Drug Administration (FDA) granted approval for pafolacianine (Cytalux) for adult patients with ovarian cancer, as an adjunct for the intraoperative identification of malignant lesions.
- Phase III Lung Cancer Trial (ELUCIDATE/NCT04241315): On Target Laboratories initiated a
  Phase 3 trial to evaluate pafolacianine in identifying cancerous nodules during lung cancer
  surgery.
- December 16, 2022: The FDA approved pafolacianine for use in lung cancer surgery, its second indication.
- Ongoing Research: Pafolacianine is currently under investigation for its utility in other FRαpositive cancers, such as pituitary adenomas and renal-cell carcinoma.





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Caption: Key milestones in the development and approval of **pafolacianine**.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **pafolacianine**.

Table 1: Physicochemical and Pharmacokinetic Properties of Pafolacianine

Parameter	Value	Reference
Chemical Formula	C61H67N9O17S4	
Molecular Weight	~1326.5 Da	
Binding Affinity (Kd) to FRα	~1 nM	
Peak Absorption (λabs)	776 nm	
Peak Emission (λem)	796 nm	
Mean Cmax	59.1 ± 5.94 ng/mL	
Mean AUCinf	63.6 ± 12.6 ng x hr/mL	
Mean Volume of Distribution (Vz)	17.1 ± 5.99 L	
Plasma Protein Binding	93.7%	
Elimination Half-life	0.44 ± 0.23 hours	

| Mean Plasma Clearance | 28.6 ± 4.97 L/hr | |

Table 2: Pivotal Phase III Efficacy Data in Ovarian Cancer (NCT03180307)



Endpoint	Result	Reference
Patients in Efficacy Analysis (FAS)	109	
Primary Endpoint: Patients with ≥1 additional cancer lesion detected only with pafolacianine	33.0% (95% CI: 24.3% to 42.7%; p < 0.001)	
Subgroup: Patients undergoing interval debulking surgery with ≥1 additional lesion detected	39.7% (95% CI: 27.0% to 53.4%)	
Sensitivity to Detect Ovarian Cancer	83%	
Patient-Level False Positive Rate	24.8% (Initial reports cited 20.2%)	

| Investigator-Reported Complete R0 Resection | 62.4% | |

Table 3: Key Efficacy Data from the ELUCIDATE Lung Cancer Trial (Phase III)

Endpoint	Result	Reference
Localization of primary tumors not visible with white light	Occurred in 19% of patients	

 $|\ \ \text{Identification of occult synchronous malignant lesions}\ |\ \ \text{Occurred in 8\% of patients}\ |\ \ |$ 

# Experimental Protocol: Pivotal Phase III Ovarian Cancer Study

The following outlines the methodology for the confirmatory Phase III trial (NCT03180307) that led to the first FDA approval of **pafolacianine**.

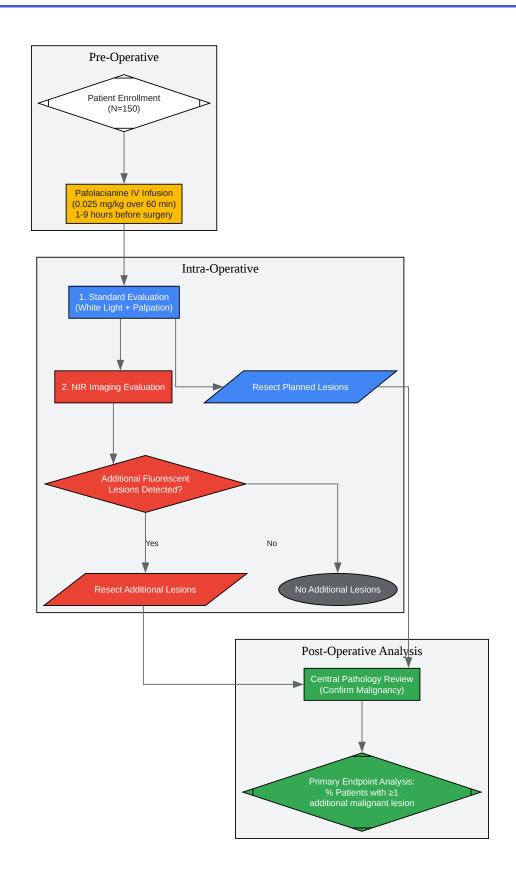


- Study Design: A Phase III, single-arm, multicenter, open-label study.
- Objectives: To confirm the safety and efficacy of **pafolacianine** for the real-time intraoperative detection of FRα-positive ovarian cancer lesions.
- Patient Population: 178 adult women with diagnosed or high clinical suspicion of ovarian cancer scheduled for primary surgical cytoreduction, interval debulking, or recurrent ovarian cancer surgery.

#### Intervention:

- Dose: A single intravenous (IV) infusion of **pafolacianine** at a dose of 0.025 mg/kg.
- Administration: The infusion was administered over 60 minutes, between 1 to 9 hours prior to surgery.
- Dietary Restriction: Patients were instructed to avoid folate, folic acid, or folate-containing supplements within 48 hours before administration.
- Surgical and Imaging Procedure:
  - The surgeon performed a standard assessment of the surgical field under normal white light and via palpation to identify all visible and palpable lesions planned for resection.
  - An FDA-cleared NIR imaging system was then used to inspect the surgical field.
  - Any tissue not previously identified for resection that fluoresced under NIR imaging was resected.
  - All resected tissues (both planned and additionally identified via fluorescence) were sent to a central pathology lab for histopathological confirmation of malignancy.
- Primary Efficacy Endpoint: The percentage of patients in whom at least one FRα-positive ovarian cancer lesion was detected with **pafolacianine** that was not detected by the surgeon under normal light and palpation. The study was considered a success if the lower bound of the 95% confidence interval exceeded a prespecified threshold of 10%.





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- To cite this document: BenchChem. [pafolacianine (OTL38) discovery and developmental history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815510#pafolacianine-otl38-discovery-and-developmental-history]

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